

Spectroscopic Analysis of (4-Bromo-2-methylphenyl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (4-Bromo-2-methylphenyl)methanamine

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This guide provides a comprehensive overview of the spectroscopic data for **(4-Bromo-2-methylphenyl)methanamine**, a key intermediate in pharmaceutical and chemical synthesis. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the expected and calculated spectroscopic data for **(4-Bromo-2-methylphenyl)methanamine**. This data is critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **(4-Bromo-2-methylphenyl)methanamine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.4	d	1H	Ar-H
~7.2	dd	1H	Ar-H
~7.0	d	1H	Ar-H
~3.8	s	2H	-CH ₂ NH ₂
~2.3	s	3H	Ar-CH ₃
~1.5 (broad)	s	2H	-NH ₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: Predicted values are based on the analysis of similar structures and general chemical shift theory.

Table 2: Predicted ¹³C NMR Spectral Data for **(4-Bromo-2-methylphenyl)methanamine**

Chemical Shift (δ , ppm)	Assignment
~140	Ar-C (quaternary)
~138	Ar-C (quaternary)
~132	Ar-CH
~130	Ar-CH
~128	Ar-CH
~120	Ar-C (quaternary, C-Br)
~45	-CH ₂ NH ₂
~19	Ar-CH ₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: Predicted values are based on the analysis of similar structures and established carbon chemical shift ranges.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **(4-Bromo-2-methylphenyl)methanamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium, Sharp (two bands)	N-H stretch (primary amine)[1][2]
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1620-1580	Medium to Strong	N-H bend (scissoring)[1][2]
1475-1450	Medium	Aromatic C=C stretch
1335-1250	Strong	Aromatic C-N stretch[1]
1100-1000	Strong	C-Br stretch
910-665	Strong, Broad	N-H wag[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **(4-Bromo-2-methylphenyl)methanamine**

Ion	m/z (calculated)	Notes
[M] ⁺	198.9997 / 200.9977	Molecular ion peak with isotopic pattern for Bromine (¹⁹ Br/ ⁸¹ Br ≈ 1:1)
[M+H] ⁺	200.0075 / 202.0055	Protonated molecular ion[3]
[M+Na] ⁺	221.9895 / 223.9875	Sodium adduct[3]
[M-NH ₂] ⁺	182.9865 / 184.9845	Fragment ion after loss of the amino group

Note: The molecular formula of **(4-Bromo-2-methylphenyl)methanamine** is C₈H₁₀BrN, with a monoisotopic mass of 198.9997 Da.[4]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

2.1.1 Sample Preparation

- Dissolve 5-10 mg of purified **(4-Bromo-2-methylphenyl)methanamine** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).[\[5\]](#)
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[\[5\]](#)
- Transfer the solution to a 5 mm NMR tube.

2.1.2 ^1H NMR Data Acquisition

- Instrument: 400 MHz or 500 MHz NMR Spectrometer.[\[5\]](#)
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[\[5\]](#)
- Spectral Width: 12-16 ppm.[\[5\]](#)
- Acquisition Time: 2-3 seconds.[\[5\]](#)
- Relaxation Delay: 1-2 seconds.[\[5\]](#)
- Number of Scans: 8-16.[\[5\]](#)
- Temperature: 298 K.[\[5\]](#)

2.1.3 ^{13}C NMR Data Acquisition

- Instrument: 100 MHz or 125 MHz NMR Spectrometer.
- Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments).[\[5\]](#)

- Spectral Width: 200-220 ppm.[5]
- Acquisition Time: 1-2 seconds.[5]
- Relaxation Delay: 2-5 seconds.[5]
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[5]
- Temperature: 298 K.[5]

IR Spectroscopy

2.2.1 Sample Preparation

- Liquid Film: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Solution: Dissolve the sample in a suitable IR-transparent solvent, such as carbon tetrachloride (CCl₄), and place it in a liquid sample cell.

2.2.2 Data Acquisition

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Scan Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample holder (or solvent) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

2.3.1 Sample Preparation

- Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile.[6]

- Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[\[6\]](#)
- The final solution should be free of non-volatile salts and buffers.

2.3.2 Data Acquisition

- Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.[\[7\]](#)
- Ionization Mode: Positive ion mode is typically used to generate protonated molecules $[M+H]^+$.[\[8\]](#)
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.[\[7\]](#)
- Scan Range: A typical m/z range would be 50-500 Da to encompass the molecular ion and expected fragments.
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and its isotopic pattern, as well as characteristic fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **(4-Bromo-2-methylphenyl)methanamine**.



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